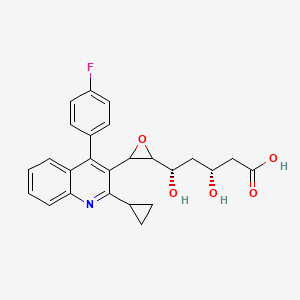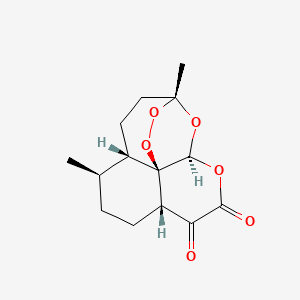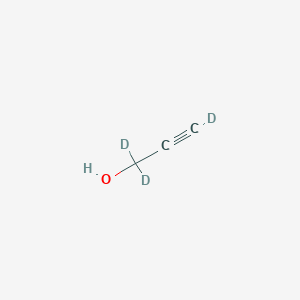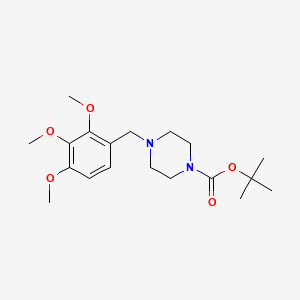
10-Oxodextrorphan O-beta-D-Glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Oxodextrorphan O-beta-D-Glucuronide is a chemical compound with the molecular formula C23H29NO8 and a molecular weight of 447.48 g/mol It is a derivative of dextrorphan, which is a metabolite of dextromethorphan, a common cough suppressant
Méthodes De Préparation
The synthesis of 10-Oxodextrorphan O-beta-D-Glucuronide involves several steps. The primary synthetic route includes the glucuronidation of 10-oxodextrorphan. This process typically involves the use of UDP-glucuronosyltransferase enzymes, which facilitate the attachment of glucuronic acid to the parent compound, 10-oxodextrorphan . Industrial production methods may involve the use of bioreactors to optimize the yield and efficiency of the glucuronidation process.
Analyse Des Réactions Chimiques
10-Oxodextrorphan O-beta-D-Glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles such as hydroxide ions or amines.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
10-Oxodextrorphan O-beta-D-Glucuronide has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the study of glucuronidation processes.
Biology: The compound is studied for its role in metabolic pathways and its interactions with various enzymes.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug metabolism.
Industry: It is used in the development of pharmaceuticals and as a standard in quality control processes
Mécanisme D'action
The mechanism of action of 10-Oxodextrorphan O-beta-D-Glucuronide involves its interaction with specific molecular targets and pathways. As a glucuronide conjugate, it is primarily involved in the detoxification and excretion of its parent compound, 10-oxodextrorphan. The glucuronidation process enhances the solubility of the compound, facilitating its excretion via the kidneys . This mechanism is crucial for the metabolism and clearance of various drugs and endogenous substances.
Comparaison Avec Des Composés Similaires
10-Oxodextrorphan O-beta-D-Glucuronide can be compared with other similar compounds, such as:
Dextrorphan O-glucuronide: Another glucuronide conjugate of dextrorphan, involved in similar metabolic pathways.
Morphine-3-glucuronide: A glucuronide conjugate of morphine, used in the study of opioid metabolism.
Codeine-6-glucuronide: A glucuronide conjugate of codeine, important in the metabolism of codeine.
The uniqueness of this compound lies in its specific structure and the particular metabolic pathways it is involved in, which differ from those of other glucuronide conjugates .
Propriétés
Formule moléculaire |
C23H29NO8 |
|---|---|
Poids moléculaire |
447.5 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(1S,9R,10S)-17-methyl-8-oxo-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C23H29NO8/c1-24-9-8-23-7-3-2-4-13(23)15(24)16(25)12-6-5-11(10-14(12)23)31-22-19(28)17(26)18(27)20(32-22)21(29)30/h5-6,10,13,15,17-20,22,26-28H,2-4,7-9H2,1H3,(H,29,30)/t13-,15-,17+,18+,19-,20+,22-,23+/m1/s1 |
Clé InChI |
HNCWFXNRHRKKLP-HHEUJAHFSA-N |
SMILES isomérique |
CN1CC[C@@]23CCCC[C@@H]2[C@@H]1C(=O)C4=C3C=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
SMILES canonique |
CN1CCC23CCCCC2C1C(=O)C4=C3C=C(C=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2S)-2-(diethoxyphosphorylmethoxy)-3-trityloxypropoxy]methylbenzene](/img/structure/B15293474.png)




![N-[9-[(2R,3S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluoro-3-hydroxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B15293488.png)


![(1R,2R,5R,6R,8S,11R,12R,15S)-15-methoxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-6-ol](/img/structure/B15293509.png)

![7-Fluorobenzo[b]thiophene-4-carbaldehyde](/img/structure/B15293515.png)

![Ethyl 4-(2-Chlorodibenz[b,f][1,4]oxazepin-11-yl)-1-piperazinecarboxylic Acid Ester](/img/structure/B15293533.png)
